molecular formula C21H17N5O3 B11050905 N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine

N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine

Cat. No.: B11050905
M. Wt: 387.4 g/mol
InChI Key: YGEIJPASRUSQQD-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(3-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE is a complex organic compound that features a benzodioxole moiety, a pyridylmethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(3-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with the pyridylmethyl amine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(3-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(3-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studying biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(3-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole moieties may facilitate binding to active sites, while the pyridylmethyl group can enhance specificity and affinity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(3-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE is unique due to its combination of benzodioxole, oxadiazole, and pyridylmethyl groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not typically observed in simpler analogs.

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[2-(pyridin-3-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C21H17N5O3/c1-2-6-17(23-12-14-4-3-9-22-11-14)16(5-1)20-25-26-21(29-20)24-15-7-8-18-19(10-15)28-13-27-18/h1-11,23H,12-13H2,(H,24,26)

InChI Key

YGEIJPASRUSQQD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CN=CC=C5

Origin of Product

United States

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